

A Comparative Guide to Positive Controls for TDI-011536 Experiments

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Compound of Interest		
Compound Name:	TDI-011536	
Cat. No.:	B10831577	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **TDI-011536**, a potent Lats kinase inhibitor, with alternative compounds that can be utilized as positive controls in experimental settings. The focus is on compounds that, like **TDI-011536**, modulate the Hippo signaling pathway by inhibiting the Lats1 and Lats2 kinases, leading to the activation of the transcriptional coactivators YAP and TAZ.

Introduction to TDI-011536 and the Hippo Pathway

TDI-011536 is a small molecule inhibitor of the Large Tumor Suppressor (Lats) kinases 1 and 2. These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is active, Lats1/2 phosphorylate the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. Inhibition of Lats1/2 by compounds such as TDI-011536 prevents YAP/TAZ phosphorylation, allowing them to translocate to the nucleus, bind to TEAD transcription factors, and activate gene expression programs that promote cell proliferation and inhibit apoptosis.[1][2] Given its potent and selective activity, TDI-011536 is a valuable tool for studying the therapeutic potential of Hippo pathway inhibition in regenerative medicine and oncology.

Selecting a Positive Control



An appropriate positive control is essential for validating experimental systems and contextualizing the effects of **TDI-011536**. An ideal positive control would be another well-characterized Lats1/2 inhibitor with a similar mechanism of action. This guide compares **TDI-011536** with several such compounds: TRULI, VT02956, GA-017, and NIBR-LTSi.

Quantitative Comparison of Lats1/2 Inhibitors

The following table summarizes the reported in vitro potencies of **TDI-011536** and potential positive controls against Lats1 and Lats2 kinases.



Compound	Lats1 IC50 (nM)	Lats2 IC50 (nM)	Other Potency Metrics	Reference
TDI-011536	0.76 (at 2mM ATP)	Not explicitly stated, but inhibits both Lats1/2	EC ₅₀ for YAP dephosphorylatio n in HEK293A cells in the low nanomolar range.	[3]
TRULI	0.2 (at 10μM ATP)	0.2 (at 10μM ATP)	EC ₅₀ for YAP dephosphorylatio n of 510 nM.	[4][5]
VT02956	0.76	0.52	Cellular IC ₅₀ for YAP phosphorylation inhibition of 0.16 μM in HEK293A cells.	[6][7][8]
GA-017	4.10	3.92	K _i values of 0.58 nM (Lats1) and 0.25 nM (Lats2) against ATP.	[9][10][11]
NIBR-LTSi	1.4	Not explicitly stated, but inhibits both Lats1/2	EC ₅₀ for YAP signaling activation of 1.0 - 2.7 μM.	[12][13]

Experimental Performance and Applications

This table provides a comparative overview of the experimental applications and observed effects of **TDI-011536** and its potential positive controls.



Compound	Model System(s)	Key Experimental Observations	Reference
TDI-011536	Human retinal organoids, mouse models (cardiac, liver, skin)	Promotes proliferation of Müller glia and cardiomyocytes; reduces YAP phosphorylation in vivo.	[3][14]
TRULI	Human retinal organoids, mouse cardiomyocytes	Induces cardiomyocyte proliferation; less potent than TDI- 011536 in reducing YAP phosphorylation.	[4][14][15]
VT02956	ER+ breast cancer cell lines, patient- derived tumor organoids	Inhibits ER+ breast cancer cell growth by repressing ESR1 expression.	[6][16]
GA-017	Various cell lines (3D culture), mouse intestinal organoids	Promotes cell proliferation and spheroid/organoid formation in 3D culture.	[1][17]
NIBR-LTSi	Mouse and human organoids, mouse models (liver)	Promotes stem cell proliferation and liver regeneration; orally bioavailable.	[12][18]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize Lats1/2 inhibitors.

In Vitro Lats Kinase Inhibition Assay



This assay determines the direct inhibitory effect of a compound on Lats1/2 kinase activity.

 Reagents: Recombinant human Lats1 or Lats2 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a YAP-derived peptide).

Procedure:

- Prepare serial dilutions of the test compound (e.g., TDI-011536, positive control) in DMSO.
- In a microplate, combine the Lats kinase, the test compound, and the substrate in the kinase buffer.
- Initiate the kinase reaction by adding a final concentration of ATP (e.g., 2 mM, to mimic physiological conditions).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based kinase assay kit that quantifies the amount of ATP remaining in the well.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular YAP Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit Lats1/2 activity within a cellular context, leading to reduced YAP phosphorylation.

- Cell Culture: Plate a suitable cell line (e.g., HEK293A) and grow to a desired confluency.
- Treatment: Treat the cells with various concentrations of the test compound or a positive control for a specific duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies against phospho-YAP (e.g., Ser127) and total YAP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities for phospho-YAP and total YAP. Normalize the phospho-YAP signal to the total YAP signal for each sample.

Cell Proliferation Assay

This assay assesses the functional consequence of Lats1/2 inhibition on cell growth.

- Cell Seeding: Seed cells in a 96-well plate at a low density.
- Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound or a positive control.
- Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).
- Proliferation Measurement: Quantify cell proliferation using a standard method, such as:

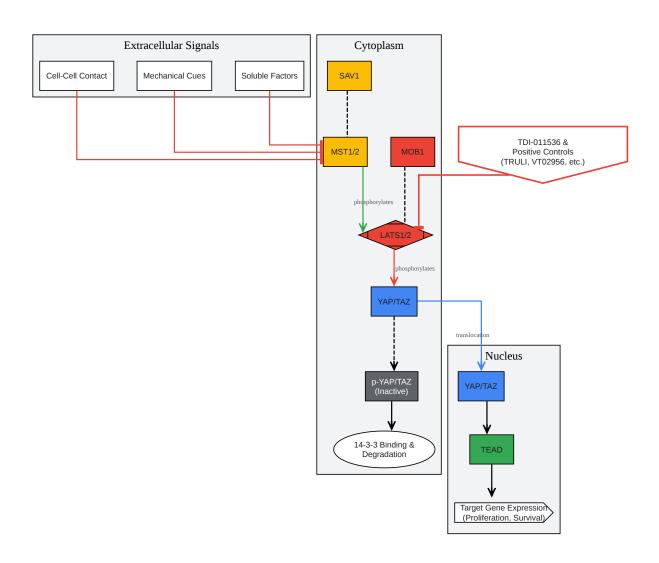


- Crystal Violet Staining: Fix and stain the cells with crystal violet, then solubilize the dye and measure the absorbance.
- MTS/MTT Assay: Add the reagent to the wells and measure the absorbance, which correlates with the number of viable cells.
- EdU Incorporation Assay: Pulse the cells with EdU, a nucleoside analog of thymidine, and detect its incorporation into newly synthesized DNA using a fluorescent azide.
- Data Analysis: Normalize the proliferation data to the vehicle control and determine the EC₅₀ for the proliferative effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for evaluating Lats1/2 inhibitors.

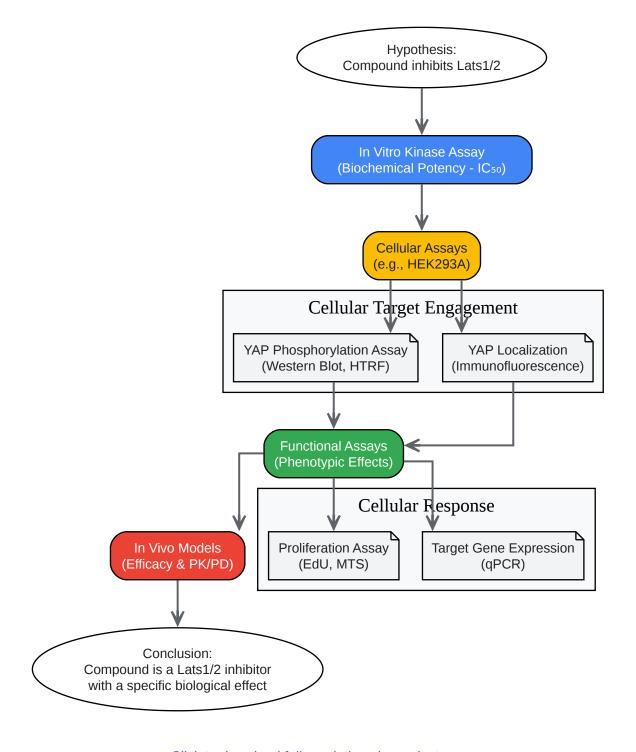




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Caption: The Hippo Signaling Pathway and the point of intervention for Lats1/2 inhibitors.





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Caption: A typical experimental workflow for the characterization of Lats1/2 inhibitors.

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